

Spectroscopic and Spectrometric Characterization of 2-Deoxokanshone L: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Deoxokanshone L

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2-Deoxokanshone L**, a novel nardosinone-type enol sesquiterpenoid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Introduction

2-Deoxokanshone L is a recently identified degradation product of nardosinone, a bioactive compound found in *Nardostachys jatamansi*.^{[1][2]} Its unique C12 norsesquiterpenoid structure featuring an α , β -unsaturated enol group makes it a compound of interest for further investigation.^[1] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its structural elucidation.

Spectroscopic Data

The structural confirmation of **2-Deoxokanshone L** was achieved through extensive analysis of its NMR and MS data. The following tables summarize the key quantitative findings.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **2-Deoxokanshone L** were recorded in DMSO- d_6 . The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **2-Deoxokanshone L** (in DMSO- d_6)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	118.4	5.89, d (9.8)
2	141.6	-
3	108.7	5.75, d (9.8)
3a	55.4	-
4	34.5	2.05, m
5	26.9	1.65, m; 1.50, m
6	41.7	2.15, m
7	21.7	1.80, m; 1.75, m
7a	50.1	2.58, dd (10.5, 5.0)
8	19.8	0.95, d (7.0)
9	20.5	0.88, d (7.0)
9a	170.2	-

Data sourced from "Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids".[\[1\]](#)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **2-Deoxokanshone L**.

Table 2: Mass Spectrometry Data for **2-Deoxokanshone L**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	C ₁₅ H ₂₁ O ₂ ⁺	Not explicitly stated in snippets	C ₁₅ H ₂₀ O ₂

Note: While the specific found m/z value for the molecular ion was not available in the provided search snippets, the identification was based on MS fragmentation patterns as indicated in the source material's supplementary information.^[1]

Experimental Protocols

The isolation and structural elucidation of **2-Deoxokanshone L** involved a series of chromatographic and spectroscopic techniques.

Isolation

2-Deoxokanshone L was isolated from the refluxed products of nardosinone in boiling water. The separation process involved a combination of column chromatography (using ODS, silica gel, and Sephadex LH-20), preparative thin-layer chromatography (TLC), and recrystallization methods.^[1]

NMR Spectroscopy

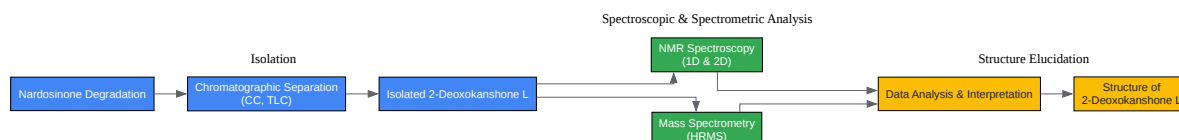
NMR spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer. The sample was dissolved in DMSO-d₆. Chemical shifts were referenced to the solvent peaks. Standard 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ¹H-¹H COSY) NMR experiments were conducted to establish the planar structure and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectrometry was performed using a UHPLC-DAD/Q-TOF MS system. The analysis of fragmentation patterns was crucial in confirming the proposed structure of **2-Deoxokanshone L**.^[1]

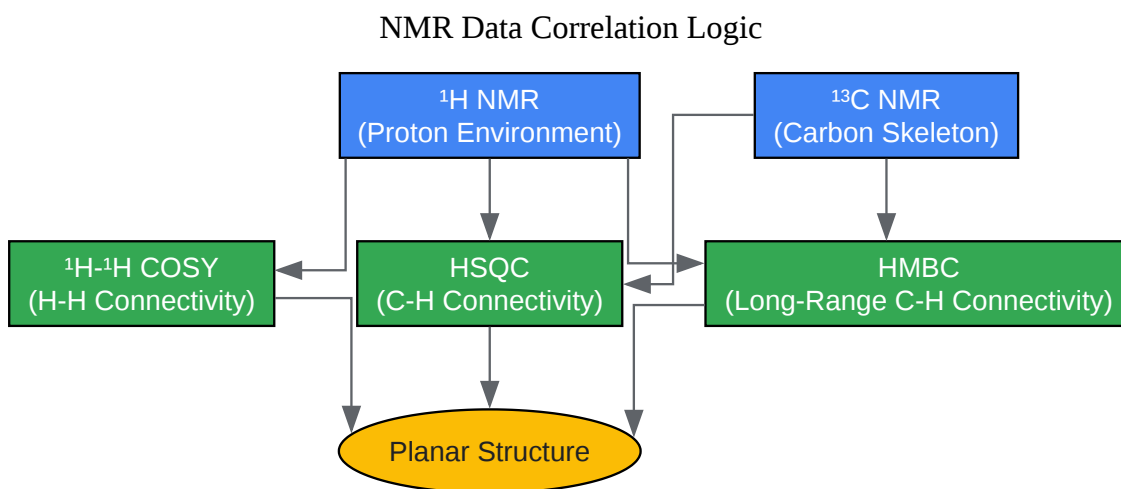
Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the characterization of **2-Deoxokanshone L**.



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Caption: Workflow for the isolation and structural elucidation of **2-Deoxokanshone L**.



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Caption: Correlation of 2D NMR experiments for structural determination.

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References

- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids [mdpi.com]
- 2. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-Deoxokanshone L: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590294#spectroscopic-data-nmr-ms-of-2-deoxokanshone-l]

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